Cyclohexyldiphenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

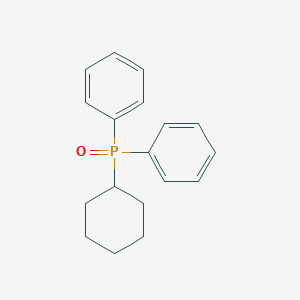

2D Structure

3D Structure

Properties

IUPAC Name |

[cyclohexyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVUZKQDJNUMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160002 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13689-20-8 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexyldiphenylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldiphenylphosphine oxide (CDPPO) is an organophosphorus compound with the chemical formula C₁₈H₂₁OP.[1][2][3] It is characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a cyclohexyl group and two phenyl groups.[4] This technical guide provides a detailed overview of the molecular structure, formula, and key physicochemical properties of CDPPO, along with experimental protocols for its characterization. While not prominently featured in signaling pathways, its utility as a ligand in catalysis and coordination chemistry is noteworthy.[4]

Molecular Structure and Formula

The molecular structure of this compound consists of a central phosphorus atom with a tetrahedral geometry. The phosphorus atom is bonded to one cyclohexyl ring, two phenyl rings, and one oxygen atom.

Chemical Formula: C₁₈H₂₁OP[1][2][3]

IUPAC Name: [cyclohexyl(phenyl)phosphoryl]benzene[3]

CAS Number: 13689-20-8[1][2][3]

Molecular Weight: 284.33 g/mol [5][6]

SMILES: O=P(C1CCCCC1)(c2ccccc2)c3ccccc3[3]

InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N[2][3]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁OP | [1][2][3] |

| Molecular Weight | 284.33 g/mol | [5][6] |

| Melting Point | 168-172 °C | [5][6] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in toluene | [5][6] |

Crystallographic data for the this compound ligand has been determined from the crystal structure of 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one.[1][4]

| Bond | Length (Å) | Angle | Degrees (°) |

| P=O | 1.492(2) | O-P-C(cyclohexyl) | 113.8(1) |

| P-C(cyclohexyl) | 1.817(3) | O-P-C(phenyl1) | 113.3(1) |

| P-C(phenyl1) | 1.805(3) | O-P-C(phenyl2) | 112.9(1) |

| P-C(phenyl2) | 1.807(3) | C(cyclohexyl)-P-C(phenyl1) | 105.1(1) |

| C(cyclohexyl)-P-C(phenyl2) | 106.3(1) | ||

| C(phenyl1)-P-C(phenyl2) | 104.5(1) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding phosphine, cyclohexyldiphenylphosphine.

Materials:

-

Cyclohexyldiphenylphosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve cyclohexyldiphenylphosphine in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of this compound in deuterated chloroform (CDCl₃). The spectrum will typically show multiplets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the phenyl protons and a series of multiplets in the aliphatic region (δ 1.2-2.5 ppm) for the cyclohexyl protons.

-

¹³C NMR: A CDCl₃ solution of the compound will show aromatic carbon signals in the range of δ 128-133 ppm and aliphatic carbon signals for the cyclohexyl group between δ 25-38 ppm.

-

³¹P NMR: The ³¹P NMR spectrum in CDCl₃ will exhibit a single resonance characteristic of a phosphine oxide, typically in the range of δ 30-40 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile. The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 285.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. A strong absorption band characteristic of the P=O stretching vibration will be observed in the region of 1150-1200 cm⁻¹.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a well-characterized organophosphorus compound with established structural features. This guide provides essential data and experimental frameworks for its synthesis and analysis. While its direct role in drug development and biological signaling pathways is not currently prominent, its utility as a ligand and synthetic intermediate underscores its importance in chemical research. The provided protocols and data serve as a valuable resource for scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphine oxide, cyclohexyldiphenyl- | CymitQuimica [cymitquimica.com]

- 3. This compound | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 13689-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 13689-20-8 [amp.chemicalbook.com]

Cyclohexyldiphenylphosphine Oxide: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyldiphenylphosphine oxide (CDPO) is a versatile organophosphorus compound utilized in various chemical syntheses and as a ligand in catalysis. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective application in reaction setup, workup, and purification processes. This technical guide provides a summary of the available solubility information for CDPO, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process. While specific quantitative solubility data for CDPO remains limited in publicly accessible literature, this guide consolidates qualitative information and provides a framework for its empirical determination.

Introduction

This compound is a white to off-white crystalline solid with a molecular weight of 284.33 g/mol . Its structure, featuring a polar phosphine oxide group and nonpolar cyclohexyl and phenyl substituents, results in a nuanced solubility profile across a range of common laboratory solvents. The polarity of the P=O bond generally contributes to good solubility in polar organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Class | Polarity | Expected Solubility |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Polar Aprotic | Likely Soluble |

| Chloroform | Halogenated Hydrocarbon | Polar Aprotic | Likely Soluble |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Likely Soluble |

| Acetone | Ketone | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | Ester | Polar Aprotic | Likely Soluble |

| Methanol | Alcohol | Polar Protic | Likely Soluble |

| Ethanol | Alcohol | Polar Protic | Likely Soluble |

| Isopropanol | Alcohol | Polar Protic | Likely Soluble |

| Acetonitrile | Nitrile | Polar Aprotic | Likely Soluble |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Likely Sparingly Soluble to Insoluble |

| Water | Protic | Highly Polar | Insoluble |

Note: "Likely Soluble" is inferred from the general principle that phosphine oxides are polar functional groups, leading to good solubility in many organic solvents.[1][2][3] "Likely Sparingly Soluble to Insoluble" is based on the significant nonpolar character of the cyclohexyl and diphenyl groups. Empirical verification is recommended.

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of CDPO solubility, the following gravimetric method, adapted from standard procedures for determining the solubility of solid compounds, is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.2 µm or 0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the vial at the constant experimental temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing work.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, its chemical structure suggests good solubility in many polar aprotic and protic organic solvents, with toluene being a confirmed solvent. For applications demanding precise solubility values, a standardized experimental protocol, such as the gravimetric method outlined in this guide, should be employed. The provided workflow offers a clear and logical sequence for conducting such solubility studies, ensuring reliable and reproducible results for researchers and professionals in the fields of chemistry and drug development.

References

In-Depth Technical Guide: ³¹P NMR Chemical Shift of Cyclohexyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift for cyclohexyldiphenylphosphine oxide. It includes key data, experimental protocols for spectral acquisition, and a visualization of its synthesis pathway. This document is intended to serve as a comprehensive resource for researchers and professionals working with this and similar organophosphorus compounds.

Data Presentation: ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. For this compound, the reported chemical shift provides a reference point for its identification in reaction mixtures and as a final product.

| Compound Name | CAS Number | Solvent | ³¹P Chemical Shift (δ) in ppm | Reference |

| This compound | 13689-20-8 | CDCl₃ | 34.41 | [1] |

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).

Experimental Protocols

Acquiring high-quality ³¹P NMR spectra is essential for accurate chemical shift determination. The following is a detailed methodology based on standard practices for the analysis of phosphine oxides.[2]

1. Sample Preparation:

-

Concentration: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mM.

-

Solvent: Chloroform-d (CDCl₃) is a common solvent for phosphine oxides, offering good solubility and a clean spectral window.

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination.

-

Filtering (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to improve spectral resolution and prevent shimming difficulties.

2. NMR Spectrometer Parameters:

-

Spectrometer: A multinuclear NMR spectrometer with a phosphorus-31 probe is required. Typical field strengths range from 300 to 600 MHz for ¹H.

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling is typically employed to simplify the spectrum by removing couplings to protons, resulting in a single sharp peak for the phosphorus atom.[3]

-

Reference: An external standard of 85% phosphoric acid (H₃PO₄) is used as the reference (δ = 0 ppm).

-

Acquisition Parameters (Typical):

-

Pulse Angle: 30-90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for accurate quantification)

-

Number of Scans: 16 to 128 scans, depending on the sample concentration.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the external H₃PO₄ standard.

-

Peak Picking: Identify and label the chemical shift of the peak corresponding to this compound.

Synthesis of this compound

This compound is typically synthesized via the oxidation of its corresponding phosphine, cyclohexyldiphenylphosphine. This is a common and efficient method for the preparation of phosphine oxides.

References

In-depth Technical Guide on the Crystal Structure Analysis of Cyclohexyldiphenylphosphine Oxide and a Closely Related Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the crystal structure analysis of cyclohexyldiphenylphosphine oxide (C₁₈H₂₁OP). Following a comprehensive search of publicly available scientific databases and literature, it has been determined that a single-crystal X-ray diffraction structure for this compound has not been reported.

To provide a comprehensive and practical resource, this guide will present a detailed crystal structure analysis of a closely related and structurally analogous compound: 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one (C₂₁H₂₇N₂OP). The methodologies and data presentation for this analogue serve as a direct and informative proxy for the analytical workflow that would be applied to this compound.

Overview of this compound

This compound is an organophosphorus compound with the chemical formula C₁₈H₂₁OP. It is a derivative of triphenylphosphine oxide where one phenyl group is replaced by a cyclohexyl group. The phosphorus atom is in a tetrahedral geometry, bonded to two phenyl rings, one cyclohexyl ring, and one oxygen atom.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₂₁OP |

| Molecular Weight | 284.33 g/mol |

| CAS Number | 13689-20-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 162-169 °C |

While a definitive crystal structure is not available, the molecular structure is well-understood, and its role as a ligand and in synthetic chemistry is established.

Crystal Structure Analysis of 5-Cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one: An Illustrative Case Study

The following sections provide a detailed account of the crystal structure analysis of 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one, a phosphine oxide with a cyclohexyl group, which serves as an excellent case study.

Crystallographic Data

The crystal structure of 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/m.[1][2]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one |

| Chemical Formula | C₂₁H₂₇N₂OP |

| Formula Weight | 354.43 g/mol |

| Temperature | 150 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | a = 9.328(3) Å, b = 10.999(4) Å, c = 9.589(3) Å |

| α = 90°, β = 108.688(10)°, γ = 90° | |

| Volume | 931.2(5) ų |

| Z | 2 |

| Calculated Density | 1.264 g/cm³ |

Molecular Geometry

The analysis of the crystal structure provides precise measurements of bond lengths and angles within the molecule.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| P1—O1 | 1.4929(11) |

| P1—C1 | 1.8114(17) |

| P1—C4 | 1.829(3) |

| N1—C1 | 1.4609(15) |

| N1—C2 | 1.466(3) |

| N1—C7 | 1.403(3) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| O1—P1—C1 | 115.28(5) |

| O1—P1—C4 | 111.83(10) |

| C1—P1—C4 | 105.16(14) |

| C7—N1—C1 | 120.5(2) |

| C7—N1—C2 | 121.71(11) |

| C1—N1—C2 | 111.95(11) |

Experimental Protocols

Synthesis of 5-Cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinane

The precursor, 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinane, was synthesized as follows:

-

In an inert atmosphere glovebox, cyclohexylphosphine (10.00 g, 0.0861 mol) was dissolved in 100 mL of ethanol.

-

Paraformaldehyde (5.20 g, 0.173 mol) was added to the solution, forming a white suspension which was stirred for 3 days.

-

In a separate flask, aniline (16.0 g, 0.172 mol) was mixed with 80 mL of ethanol and heated to reflux.

-

The hot aniline/ethanol solution was slowly added to the cyclohexylphosphine suspension.

-

The resulting mixture was refluxed for 1 hour and then allowed to cool to room temperature while stirring for 3 days.

-

The white precipitate was collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.[1]

Formation of 5-Cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one

The phosphine oxide was formed as a byproduct during an attempted synthesis of a nickel complex.

-

5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinane (0.163 g, 0.48 mmol) was dissolved in 10 mL of dimethylformamide (DMF).

-

Nickel(II) chloride (0.065 g, 0.50 mmol) was added, and the solution was stirred for 4 days, open to the air.

-

Colorless plate-like crystals of the phosphine oxide were obtained from the reaction mixture.[1]

Single-Crystal X-ray Diffraction

-

A suitable single crystal of 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one was selected and mounted.

-

X-ray diffraction data were collected at 150 K.

-

The structure was solved using dual-space methods and refined by full-matrix least-squares on F².[1]

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the crystal structure analysis.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS for Cyclohexyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for cyclohexyldiphenylphosphine oxide (CAS No. 13689-20-8). The following sections detail the material's hazards, safe handling procedures, emergency response, and disposal, compiled from publicly available safety data sheets.

Section 1: Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Diphenyl(cyclohexyl)phosphine oxide, (Diphenylphosphinyl)cyclohexane[1] |

| CAS Number | 13689-20-8[1] |

| Molecular Formula | C18H21OP[2] |

| Molecular Weight | 284.3 g/mol [2] |

| Appearance | White solid, crystals, or powder[3][4] |

| Melting Point | 162.0-169.0 °C[4] |

| Water Solubility | Insoluble[5] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[2][6]

| Hazard Classification (GHS) | Hazard Statement |

| Skin Irritation, Category 2 | H315: Causes skin irritation[2][6] |

| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation[2][6] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[2][7] |

Hazard Pictograms:

Section 3: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Wash hands thoroughly after handling.[6]

-

Use with adequate ventilation to minimize dust generation and accumulation.[8]

-

Avoid contact with eyes, skin, and clothing.[8]

-

Wear appropriate personal protective equipment (PPE).[6]

-

Take precautionary measures against static discharge.[9]

Storage:

-

Store in a tightly closed container.[8]

-

Keep in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible substances, such as strong oxidizing agents.[5]

-

Store locked up.[7]

Section 4: Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (European Standard EN166).[8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] |

Section 5: Emergency Procedures and First Aid

In case of exposure or emergency, follow these procedures.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] This may include carbon monoxide, carbon dioxide, and oxides of phosphorus.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Accidental Release Measures:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Ensure adequate ventilation. Avoid dust formation.[3]

-

Environmental Precautions: Prevent product from entering drains.[6]

-

Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container.[8]

Section 6: Toxicological and Ecotoxicological Information

| Toxicological Data | Value |

| LD50/LC50 | Not available[8] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[8] |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[8] |

Ecotoxicity:

-

No quantitative data on the ecotoxicity of this substance is available. It is advised to prevent its release into the environment.[3]

Section 7: Disposal Considerations

Dispose of this chemical in accordance with all applicable local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant.[7] Contaminated packaging should also be disposed of in accordance with regulations.[6]

Section 8: Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, is essential for minimizing risk. It is important to note the current lack of comprehensive public data regarding specific toxicological (e.g., LD50/LC50 values) and ecotoxicological effects. Researchers should proceed with the understanding that the full toxicological profile of this compound has not been determined. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. Phosphine oxide, cyclohexyldiphenyl- | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. buyat.ppg.com [buyat.ppg.com]

Navigating the Thermal Landscape of Cyclohexyldiphenylphosphine Oxide: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of cyclohexyldiphenylphosphine oxide. In the absence of specific published data for this compound, this document outlines a predictive assessment based on the known behavior of analogous organophosphorus compounds, particularly tertiary phosphine oxides. It further details proposed experimental protocols for definitive thermal analysis.

Predicted Thermal Behavior

This compound is anticipated to be a thermally stable compound, a characteristic feature of many tertiary phosphine oxides owing to the strong, polar phosphorus-oxygen (P=O) bond and the stable carbon-phosphorus (C-P) bonds. Its high melting point suggests significant thermal energy is required to overcome crystal lattice forces before decomposition commences.

Decomposition is expected to occur at elevated temperatures, likely proceeding through homolytic cleavage of the P-C or C-C bonds. The cyclohexyl group is predicted to be the initial site of fragmentation due to the relative instability of the cycloalkyl radical compared to the phenyl radical.

Proposed Thermal Analysis Data

The following tables present hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. These values are projected based on the analysis of similar organic and organophosphorus compounds and should be confirmed by empirical analysis.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 350 °C | ~ 330 °C |

| Temperature of 5% Mass Loss (T5%) | ~ 365 °C | ~ 345 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 410 °C | ~ 390 °C |

| Residual Mass at 600 °C | ~ 15% | ~ 5% |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |

| Melting Point (Endotherm) | 162 - 169 °C | ~ 120 |

| Decomposition (Exotherm) | > 350 °C | Not Quantified |

Proposed Experimental Protocols

To empirically determine the thermal properties of this compound, the following detailed experimental methodologies are proposed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of pure, dry this compound is weighed into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) and separately, dry air.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program: Heating from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: The resulting thermogram (mass % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass. The first derivative of the thermogram (DTG) is used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen.

-

Flow Rate: 50 mL/min.

-

Temperature Program:

-

Heat from ambient to 200 °C at 10 °C/min to observe the melting transition.

-

Cool to ambient at 10 °C/min.

-

Reheat from ambient to 500 °C at 10 °C/min to observe decomposition.

-

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the peak temperatures and enthalpies of endothermic (melting) and exothermic (decomposition) events.

Visualizing the Proposed Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions. This pathway is hypothetical and requires confirmation through evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR.

cyclohexyldiphenylphosphine oxide synonyms and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexyldiphenylphosphine oxide, a significant organophosphorus compound. It details its chemical identity, physical properties, and synthesis methodologies, offering valuable information for its application in research and development.

Nomenclature and Identification

This compound is identified by the IUPAC name [cyclohexyl(phenyl)phosphoryl]benzene [1][2][3][4]. It is also known by several synonyms, which are listed in the table below.

Table 1: Synonyms for this compound

| Synonym | Reference(s) |

| Cyclohexyl(diphenyl)phosphane oxide | [4] |

| Diphenyl(cyclohexyl)phosphine oxide | [3][4][5] |

| Diphenylcyclohexylphosphine oxide | [4] |

| (Diphenylphosphinyl)cyclohexane | [3] |

| Phosphine oxide, cyclohexyldiphenyl- | [4][6] |

| (cyclohexyl-phenylphosphoryl)benzene | [3] |

| cyclohexyldiphenylphosphino-1-one | [3] |

Physicochemical Properties

This compound is typically a white to off-white solid, appearing as a powder or crystalline powder[2][4][5]. It is soluble in organic solvents like toluene and dichloromethane but has low solubility in water[4][5][6].

Table 2: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₁OP | [1][2] |

| Molecular Weight | 284.33 g/mol | [1][6] |

| CAS Number | 13689-20-8 | [1][2] |

| Melting Point | 162.0-172.0 °C | [2][5][6] |

| Boiling Point (Predicted) | 397.2 ± 11.0 °C | [5][6] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [5][6] |

Spectroscopic data, including 1H NMR, GC-MS, and IR spectra, are also available for this compound[1].

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the oxidation of its corresponding phosphine, cyclohexyldiphenylphosphine. This precursor can be synthesized through several routes.

1. Synthesis of Cyclohexyldiphenylphosphine:

-

From this compound: A notable synthesis route involves the reduction of the stable and air-insensitive this compound. This reduction is typically achieved using aluminum hydride reducing agents like aluminum hydride or diisobutylaluminum hydride, with reported yields of 85-95%[7].

-

Hydrophosphination: An atom-economical alternative is the hydrophosphination reaction, which involves the addition of diphenylphosphine across the double bond of cyclohexene[7].

2. Oxidation to this compound:

The oxidation of the resulting cyclohexyldiphenylphosphine to this compound can be achieved using various oxidizing agents. A general method involves the use of hydrogen peroxide. For a related compound, (diphenyl phosphine oxygen base) (sym-trimethylbenzene base) ketone, a 30% hydrogen peroxide solution was used to achieve oxidation[8]. The reaction progress is monitored until completion, followed by workup with a saturated sodium bicarbonate solution and extraction to isolate the product[8].

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from common precursors.

References

- 1. This compound | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phosphine oxide, cyclohexyldiphenyl- | CymitQuimica [cymitquimica.com]

- 4. CAS 13689-20-8: this compound [cymitquimica.com]

- 5. This compound CAS#: 13689-20-8 [amp.chemicalbook.com]

- 6. 13689-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy Cyclohexyldiphenylphosphine | 6372-42-5 [smolecule.com]

- 8. CN102875598A - Preparation method of (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone) - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Cyclohexyldiphenylphosphine Oxide (CDPPO) in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of cyclohexyldiphenylphosphine oxide (CDPPO) as a ligand in catalysis. While direct, extensive literature on CDPPO as a primary ligand is emerging, this guide draws upon established principles of phosphine oxide chemistry and data from closely related analogues to present its applications, particularly as a stabilizing ligand in palladium-catalyzed cross-coupling reactions.

Application Notes

This compound (CAS: 13689-20-8) is an air-stable, solid organophosphorus compound.[1][2] It possesses a unique combination of a bulky cyclohexyl group and two phenyl groups attached to a phosphoryl center (P=O).[1] While traditional phosphine ligands (PR₃) are widely used in homogeneous catalysis, their oxidized counterparts, phosphine oxides (R₃P=O), are gaining recognition for their utility in catalytic systems.[3][4]

1.1 Primary Application: Stabilizing Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The primary application for phosphine oxides like CDPPO in catalysis is as a stabilizing ligand for transition metal catalysts, particularly palladium.[5][6] In many palladium-catalyzed reactions, the active Pd(0) species can be unstable and prone to aggregation, forming inactive palladium black. This catalyst decomposition leads to inconsistent reaction rates and reduced yields.[5]

Phosphine oxides can mitigate this issue. Although they are generally considered weak ligands for late transition metals, they can coordinate weakly to the palladium center. This labile interaction is sufficient to prevent the agglomeration and precipitation of palladium particles, thereby maintaining a consistent concentration of the active catalyst throughout the reaction.[5][6] This results in improved reaction rates, higher yields, and greater reproducibility, especially in reactions involving electron-rich substrates.[6]

Studies using triphenylphosphine oxide (Ph₃P=O), a close structural analogue of CDPPO, have demonstrated this beneficial effect in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides.[5][6] The use of CDPPO, with its distinct steric and electronic profile due to the cyclohexyl group, is a promising area of investigation for optimizing such reactions.

1.2 Other Potential Catalytic Roles

Beyond stabilization, the broader class of phosphine oxides has other roles in catalysis:

-

Precursors to Active Ligands: Secondary phosphine oxides (R₂P(O)H) can exist in tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH).[7] This trivalent form can act as a conventional phosphine ligand, making air-stable secondary phosphine oxides excellent pre-ligands for various cross-coupling reactions.[7][8]

-

Redox-Driven Catalysis: A more advanced concept involves the in-situ reduction of a tertiary phosphine oxide (like CDPPO) to the corresponding phosphine, which then participates in the catalytic cycle.[9] This approach aims to bypass the generation of stoichiometric phosphine oxide waste, a common issue in reactions like the Wittig or Mitsunobu reactions.[9]

The logical relationships between these roles are illustrated in the diagram below.

Data Presentation

The following table summarizes quantitative data from a study on the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with various aryl bromides. This reaction demonstrates the beneficial effect of using triphenylphosphine oxide (Ph₃P=O) as a stabilizing ligand.[5] This data serves as a strong proxy for the expected performance of CDPPO in similar catalytic systems.

Table 1: Palladium-Catalyzed Cross-Coupling with Triphenylphosphine Oxide as a Stabilizing Ligand [5]

| Entry | Aryl Bromide | Product | Yield (%) | Reaction Time (min) |

| 1 | 4-Bromobenzotrifluoride | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 79 | 30 |

| 2 | 4-Bromotoluene | 4-Methoxy-4'-methylbiphenyl | 83 | 15 |

| 3 | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 87 | 15 |

| 4 | 4-Bromobenzonitrile | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 85 | 30 |

| 5 | 4-Bromochlorobenzene | 4-Chloro-4'-methoxybiphenyl | 81 | 30 |

| 6 | 3-Bromoanisole | 3,4'-Dimethoxybiphenyl | 84 | 15 |

| 7 | 2-Bromotoluene | 4-Methoxy-2'-methylbiphenyl | 75 | 30 |

Reaction Conditions: Aryl bromide (1.0 equiv), potassium (4-methoxyphenyl)dimethylsilanolate (1.2 equiv), Allylpalladium chloride dimer [APC] (2.5 mol%), Ph₃P=O (5 mol%), Toluene, 90 °C.

Experimental Protocols

The following protocols are representative methodologies for using a phosphine oxide, such as CDPPO, as a stabilizing ligand in a palladium-catalyzed cross-coupling reaction. The first protocol is adapted from the literature for a Suzuki-type coupling.[5]

3.1 Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with an Arylsilanolate

This protocol details a general procedure for the cross-coupling of an aryl bromide with a potassium aryldimethylsilanolate using a palladium catalyst stabilized by this compound (CDPPO).

Materials:

-

Aryl bromide (1.0 mmol)

-

Potassium aryldimethylsilanolate (1.2 mmol)

-

Allylpalladium chloride dimer [(η³-C₃H₅)PdCl]₂ (APC) (0.025 mmol, 2.5 mol%)

-

This compound (CDPPO) (0.05 mmol, 5 mol%)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium aryldimethylsilanolate (1.2 mmol), allylpalladium chloride dimer (0.025 mmol), and this compound (0.05 mmol).

-

Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the tube via a syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Catalytic Cycle Visualization

The diagram below illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the proposed role of CDPPO as a stabilizing ligand.

In this cycle, the active Pd(0) catalyst can be reversibly bound by CDPPO molecules. This equilibrium helps to keep the palladium species soluble and mononuclear, preventing the irreversible formation of inactive palladium black and ensuring a sustained catalytic activity.[5]

References

- 1. CAS 13689-20-8: this compound [cymitquimica.com]

- 2. This compound | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 4. youtube.com [youtube.com]

- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions (2012) | Tanveer Mahamadali Shaikh | 179 Citations [scispace.com]

- 9. epfl.ch [epfl.ch]

Cyclohexyldiphenylphosphine Oxide: Applications in Synthetic Chemistry

Introduction

Cyclohexyldiphenylphosphine oxide (CDPPO) is an organophosphorus compound with the chemical formula (C₆H₁₁)(C₆H₅)₂PO. While its direct catalytic applications in organic synthesis are not as extensively documented as its non-oxidized counterpart, cyclohexyldiphenylphosphine, it holds relevance in several key areas of synthetic chemistry. Phosphine oxides, in general, are notable as byproducts of important reactions, as precursors to valuable phosphine ligands, and, in some specialized cases, as organocatalysts. This document provides an overview of the roles of phosphine oxides, with a focus on contexts relevant to CDPPO, for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a stable, solid compound, soluble in many organic solvents.[1] Its primary relevance in organic synthesis can be understood in the following contexts:

-

Byproduct in Stoichiometric Reactions: Phosphine oxides are famously generated as stoichiometric byproducts in two of the most important reactions in organic synthesis: the Wittig reaction and the Mitsunobu reaction. In these reactions, a phosphine, such as triphenylphosphine, is oxidized to triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is a key thermodynamic driving force for these transformations.[2][3] While not a direct application of CDPPO, understanding its formation as a potential byproduct is crucial for reaction monitoring and purification.

-

Precursor to Phosphine Ligands: Tertiary phosphine oxides, including CDPPO, are intermediates in the synthesis of tertiary phosphines. For instance, a common route to phosphine ligands involves the reaction of a Grignard reagent with a chlorophosphine, which can then be oxidized to the phosphine oxide for purification or storage due to their higher stability towards air oxidation compared to the corresponding phosphines. The phosphine oxide can then be reduced to the desired phosphine. A notable example is the synthesis of tricyclohexylphosphine, where tricyclohexylphosphine oxide is a key intermediate that is subsequently reduced.[4]

-

Potential as an Organocatalyst: While specific examples for CDPPO are not prevalent in the literature, the broader class of phosphine oxides has seen emerging use in organocatalysis. For instance, certain chiral phosphine oxides have been shown to act as Lewis base catalysts in enantioselective transformations.[5] A significant recent development is the use of a specialized phosphine oxide, (2-hydroxybenzyl)diphenylphosphine oxide, as a catalyst in a redox-neutral Mitsunobu reaction, which avoids the generation of stoichiometric phosphine oxide waste.[6] This highlights the potential for appropriately functionalized phosphine oxides to participate directly in catalytic cycles.

Experimental Protocols

The following protocols detail reactions where phosphine oxides are central, either as a product (Wittig and Mitsunobu) or as a catalyst (Catalytic Mitsunobu).

Protocol 1: The Wittig Reaction (General Procedure)

The Wittig reaction is a cornerstone of alkene synthesis, converting an aldehyde or ketone to an alkene via reaction with a phosphonium ylide (Wittig reagent). The reaction produces an alkene and a tertiary phosphine oxide as a byproduct.[7][8]

Reaction Scheme: R¹R²C=O + Ph₃P=CHR³R⁴ → R¹R²C=CR³R⁴ + Ph₃P=O

Experimental Workflow:

Caption: Workflow for a typical Wittig reaction.

Materials:

-

Alkyltriphenylphosphonium salt (1.0 eq)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Aldehyde or ketone (1.0 eq)

Procedure:

-

The alkyltriphenylphosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

A strong base (e.g., n-butyllithium) is added dropwise. The formation of the ylide is often indicated by a distinct color change.

-

The solution of the aldehyde or ketone in anhydrous THF is added slowly to the ylide solution at the same low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Quantitative Data (Illustrative Examples):

| Aldehyde/Ketone | Ylide | Product | Yield (%) | Reference |

| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | ~85% | Generic |

| Benzaldehyde | Ph₃P=CHPh | Stilbene | >90% | Generic |

Protocol 2: The Mitsunobu Reaction (General Procedure)

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various functional groups, such as esters, ethers, or azides, with inversion of stereochemistry.[9] The reaction typically uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), generating the corresponding phosphine oxide and a hydrazine derivative as byproducts.[3][10]

Reaction Mechanism Overview:

Caption: Simplified Mitsunobu reaction pathway.

Materials:

-

Alcohol (1.0 eq)

-

Nucleophile (e.g., carboxylic acid, phenol, 1.1 eq)

-

Triphenylphosphine (PPh₃, 1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

-

Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

-

To a solution of the alcohol and the nucleophile in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.

-

Stir the mixture until the phosphine has dissolved.

-

Slowly add DIAD or DEAD dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be partially removed by precipitation from a nonpolar solvent (e.g., a mixture of diethyl ether and hexanes) prior to chromatography.

Quantitative Data (Illustrative Examples):

| Alcohol | Nucleophile | Product | Yield (%) | Reference |

| (R)-2-Octanol | Benzoic Acid | (S)-2-Octyl benzoate | ~90% | [3] |

| Benzyl alcohol | Phthalimide | N-Benzylphthalimide | >95% | Generic |

Protocol 3: Catalytic Redox-Neutral Mitsunobu Reaction

This protocol is based on the work of Denton and colleagues, employing a phosphine oxide catalyst to achieve a Mitsunobu transformation without the formation of stoichiometric phosphine oxide waste.[6]

Reaction Principle:

References

- 1. CAS 13689-20-8: this compound [cymitquimica.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 4. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]

- 5. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]

- 6. Atom-Economical Mitsunobu Reaction Developed - ChemistryViews [chemistryviews.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Cyclohexyldiphenylphosphine Oxide in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The performance of the palladium catalyst at the heart of this transformation is critically influenced by the choice of ligand. While phosphine ligands are widely employed, the use of their corresponding phosphine oxides as stable, air-insensitive pre-ligands has emerged as a practical and efficient strategy. This approach involves the in situ reduction of the phosphine oxide to the active phosphine species, which then participates in the catalytic cycle.

Cyclohexyldiphenylphosphine is a bulky and electron-rich monophosphine ligand known to be effective in various palladium-catalyzed cross-coupling reactions.[1] Its corresponding oxide, cyclohexyldiphenylphosphine oxide (CyPh₂PO), offers the advantage of being more stable and easier to handle than the air-sensitive phosphine. This document provides detailed application notes and a protocol for the use of this compound as a pre-ligand in Suzuki-Miyaura coupling reactions, leveraging an in situ reduction methodology. A recyclable catalytic system for Suzuki–Miyaura reactions has been developed utilizing this compound in conjunction with Pd(OAc)₂.

Principle and Advantages

The use of this compound as a pre-ligand relies on its reduction to cyclohexyldiphenylphosphine under the reaction conditions. This in situ generation of the active ligand offers several advantages:

-

Air Stability: this compound is an air-stable solid, simplifying handling and storage compared to the corresponding air-sensitive phosphine.

-

Precise Ligand-to-Metal Ratio: The pre-ligand can be accurately weighed and dispensed, ensuring a controlled stoichiometry in the reaction mixture.

-

Catalyst Longevity: The gradual reduction of the phosphine oxide can help maintain a low and steady concentration of the active phosphine ligand, potentially minimizing side reactions and promoting catalyst stability.

The reduction is typically achieved using a silane reagent, such as diphenylsilane or tetramethyldisiloxane (TMDS), which are compatible with the conditions of the Suzuki-Miyaura reaction.[2]

Catalytic Cycle and Ligand Activation

The overall process involves two key stages: the activation of the pre-ligand and the Suzuki-Miyaura catalytic cycle.

Figure 1: Ligand activation and the Suzuki catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as a pre-ligand and diphenylsilane as the in situ reducing agent.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (CyPh₂PO)

-

Diphenylsilane (Ph₂SiH₂)

-

Aryl bromide

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

Toluene, anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or a screw-cap vial equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), this compound (2-4 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask or vial and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene or a mixture of dioxane and degassed water (e.g., 4:1 v/v, to make a 0.1-0.2 M solution with respect to the aryl bromide). Then, add diphenylsilane (1.5-2.0 equiv relative to the phosphine oxide) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using cyclohexyldiphenylphosphine as the ligand. These results are indicative of the expected performance when using this compound with an in situ reduction protocol.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 92 |

| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 85 |

| 5 | 1-Bromo-2-methylbenzene | Phenylboronic acid | 2-Methylbiphenyl | 90 |

Note: Yields are based on published data for reactions using cyclohexyldiphenylphosphine and may vary depending on the specific reaction conditions and the efficiency of the in situ reduction.

Safety Information

-

Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Oxides and Phosphines: While phosphine oxides are generally stable, the resulting phosphines are toxic and air-sensitive. All manipulations should be carried out under an inert atmosphere.

-

Silanes: Silanes are flammable and can release hydrogen gas upon reaction with moisture or alcohols. Handle with caution.

-

Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The use of this compound as a pre-ligand in Suzuki-Miyaura cross-coupling reactions offers a practical and efficient alternative to using the air-sensitive cyclohexyldiphenylphosphine directly. The in situ reduction protocol provides a robust method for generating the active catalyst, leading to high yields in the synthesis of a variety of biaryl compounds. This approach is particularly valuable for researchers in drug development and materials science seeking reliable and user-friendly catalytic systems.

References

Application Notes and Protocols: Cyclohexyldiphenylphosphine Oxide as an Ancillary Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phosphine Oxides in Catalysis

While phosphine ligands are ubiquitous in transition metal catalysis, their oxidized counterparts, phosphine oxides, have traditionally been viewed as catalyst deactivation byproducts. However, recent studies have revealed that phosphine oxides can play a significant and sometimes beneficial role in catalytic processes. Cyclohexyldiphenylphosphine oxide (CDPPO) is an air-stable, crystalline solid that can be formed by the oxidation of the widely used cyclohexyldiphenylphosphine (CDPP) ligand. Although direct, primary catalytic applications of CDPPO as a standalone ancillary ligand are not extensively documented, its presence in catalytic systems can influence reaction outcomes. This document outlines the potential roles of CDPPO and phosphine oxides in general, and provides relevant experimental protocols.

Phosphine oxides can function in several capacities:

-

Stabilizing Ligands: They can coordinate to metal centers, particularly late transition metals like palladium, and stabilize catalytic species. This is especially relevant for preventing the agglomeration of palladium nanoparticles into inactive palladium black.[1]

-

Hemilabile Ligands: In bisphosphine monoxide structures, the phosphine oxide can act as a "hemilabile" ligand, where the P=O group can reversibly coordinate and de-coordinate from the metal center, opening up a coordination site for substrate binding.

-

Precursors to Active Ligands: In some systems, phosphine oxides can be reduced in situ to the corresponding phosphine, which then acts as the primary ligand.

-

Lewis Bases: The oxygen atom of the phosphine oxide is a Lewis basic site and can interact with other components in the reaction mixture.

Properties of this compound (CDPPO)

CDPPO is a white to off-white solid with good thermal stability.[2] Its physical and chemical properties are summarized in the table below, in comparison to its phosphine precursor.

| Property | This compound (CDPPO) | Cyclohexyldiphenylphosphine (CDPP) |

| CAS Number | 13689-20-8[2][3] | 6372-42-5 |

| Molecular Formula | C₁₈H₂₁OP[2][3] | C₁₈H₂₁P |

| Molecular Weight | 284.34 g/mol [4] | 268.33 g/mol |

| Appearance | White to almost white crystalline powder[2][5] | White to off-white solid |

| Melting Point | 162-169 °C[5][6] | 58-62 °C |

| Solubility | Soluble in organic solvents like dichloromethane and toluene; less soluble in water.[2] | Soluble in organic solvents like ether and benzene; insoluble in water. |

| Stability | Air-stable[2] | Air-sensitive, prone to oxidation to CDPPO |

Potential Applications in Catalysis

Given the known roles of other phosphine oxides, CDPPO could potentially be employed in the following catalytic contexts:

Stabilization of Palladium Nanoparticles in Cross-Coupling Reactions

The weak coordination of the phosphine oxide to a palladium catalyst can prevent the precipitation of palladium black, thereby maintaining a high concentration of active catalyst throughout the reaction.[1] This can lead to improved reaction rates and more reproducible yields, especially in reactions where "ligandless" conditions are initially employed or where ligand degradation occurs.

Component of a Pre-catalyst System

A mixture of a palladium precursor and CDPPO could serve as a stable pre-catalyst that, under reducing conditions in a catalytic cycle, forms the active Pd(0)-CDPP species.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexyldiphenylphosphine (CDPP) and its Oxidation to this compound (CDPPO)

This protocol describes the synthesis of the phosphine ligand, from which the phosphine oxide can be obtained via oxidation.

Materials:

-

Chlorodiphenylphosphine

-

Cyclohexylmagnesium bromide (1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (DCM)

Procedure for CDPP Synthesis:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chlorodiphenylphosphine (1 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyclohexylmagnesium bromide (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from hot hexanes to yield pure cyclohexyldiphenylphosphine as a white solid.

Procedure for CDPPO Synthesis (Oxidation):

-

Dissolve the synthesized cyclohexyldiphenylphosphine (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add 30% aqueous hydrogen peroxide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using Cyclohexyldiphenylphosphine

This protocol provides a general procedure for a Suzuki-Miyaura coupling where CDPP is the ancillary ligand. The presence of CDPPO, either as an impurity in the ligand or formed in situ, may influence the reaction by stabilizing the palladium catalyst.

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1 equivalent)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Cyclohexyldiphenylphosphine (CDPP) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Toluene/Water (4:1 mixture)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, cyclohexyldiphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Visualizations

Caption: Synthesis of CDPP and its subsequent oxidation to CDPPO.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 13689-20-8: this compound [cymitquimica.com]

- 3. This compound | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

Application Notes and Protocols for Cyclohexyldiphenylphosphine Oxide in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is of paramount importance in the pharmaceutical and agrochemical industries, where arylamines are common structural motifs. The efficiency and scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine ligand coordinated to the palladium center.

Cyclohexyldiphenylphosphine oxide is an air-stable solid that serves as an excellent pre-ligand for the generation of the active cyclohexyldiphenylphosphine ligand in situ. The use of phosphine oxides as pre-ligands offers significant advantages in terms of ease of handling and storage, as they are resistant to oxidation compared to their corresponding phosphine counterparts. This application note provides a detailed protocol for the use of this compound in the Buchwald-Hartwig amination of aryl halides.

Principle and Advantages

The core principle behind using this compound is its reduction to the active phosphine ligand within the reaction mixture. This is typically achieved using a reducing agent, such as a silane (e.g., phenylsilane), which is compatible with the reaction conditions. Once generated, the electron-rich and sterically bulky cyclohexyldiphenylphosphine ligand facilitates the key steps of the Buchwald-Hartwig catalytic cycle, namely oxidative addition and reductive elimination.

Advantages of using this compound:

-

Air-Stability: As a phosphine oxide, it is significantly more stable to air and moisture than the corresponding phosphine, simplifying handling and storage procedures.

-

Convenience: Avoids the need for a glovebox for ligand handling in many cases.

-

In situ Generation of Active Ligand: The active ligand is generated on demand within the reaction, ensuring its presence in the catalytic cycle.

Catalytic Cycle and Reaction Mechanism

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) species. The cyclohexyldiphenylphosphine ligand, generated in situ from its oxide, plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the reaction.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination with in-situ ligand generation.

Experimental Protocols

This section provides a general protocol for the palladium-catalyzed amination of an aryl halide using this compound as a pre-ligand. The conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Amine (primary or secondary)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Reducing agent (e.g., Phenylsilane)

-